Millettilone B

Description

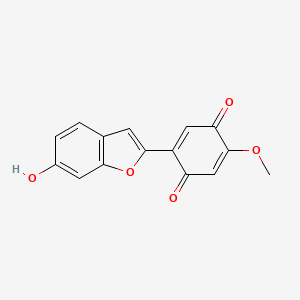

Millettilone B is a phenolic compound classified as a 2-arylbenzofuran derivative, first isolated from the heartwood of Millettia pendula (Fabaceae) by Takahashi et al. in 2006 . Structurally, it features a conjugated π-system composed of a benzofuran core and a dihydroquinone moiety. Upon exposure to atmospheric oxygen, the dihydroquinone group undergoes oxidation to form a p-benzoquinone, contributing to its characteristic red pigmentation . This compound plays a critical role in the heartwood’s color transition from brown to deep purple, a phenomenon influenced by environmental factors such as light and metal contamination . pendula .

Properties

Molecular Formula |

C15H10O5 |

|---|---|

Molecular Weight |

270.24 g/mol |

IUPAC Name |

2-(6-hydroxy-1-benzofuran-2-yl)-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C15H10O5/c1-19-15-7-11(17)10(6-12(15)18)14-4-8-2-3-9(16)5-13(8)20-14/h2-7,16H,1H3 |

InChI Key |

KHOUHATWNPYDEL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=O)C(=CC1=O)C2=CC3=C(O2)C=C(C=C3)O |

Synonyms |

millettilone B |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Millettilone B belongs to the isoflavonoid family, which includes subclasses like isoflavans, pterocarpans, and arylbenzofurans. Key structural analogues include:

*Compound 6 (unnamed in literature) was recently isolated by Taga et al. (2024) and contributes to purple pigmentation via a more extended π-system .

Functional and Mechanistic Differences

- Color Formation: this compound’s red color arises from its dihydroquinone group, which oxidizes to p-benzoquinone in air. In contrast, Compound 6’s purple hue results from an additional hydroxyl group on the B-ring, extending conjugation and shifting light absorption to longer wavelengths .

- Bioactivity: Pendulone (IC₅₀ 0.07 μg/mL) outperforms this compound in leishmanicidal potency, likely due to enhanced membrane permeability from its prenyl group . Millettilone A, though structurally similar to this compound, is less bioactive, highlighting the importance of the benzofuran-quinone system .

Stability and Environmental Sensitivity

- This compound and Compound 6 are prone to fading under UV light and metal contamination, whereas pterocarpans like Secundiflorol I are more stable but less bioactive .

Research Implications

The structural diversity of M. pendula isoflavonoids underscores the interplay between substituents and bioactivity. For instance:

- Quinone Systems: Critical for color intensity and redox activity, as seen in this compound vs. Compound 6.

- Prenylation : Enhances bioactivity in pendulone, suggesting a strategy for optimizing drug leads . Further studies are needed to explore the synergistic effects of these compounds in heartwood preservation and drug development.

Q & A

Q. How should researchers address ethical considerations in animal studies involving this compound?

- Methodological Answer : Follow the "3Rs" framework (Replacement, Reduction, Refinement):

- Use computational models (e.g., organ-on-chip) where possible.

- Minimize sample size via power analysis (α=0.05, β=0.2).

- Obtain ethics committee approval and document welfare protocols .

Guidance for Rigorous Research Design

- Literature Review : Utilize SciFinder and Web of Science to map existing studies, focusing on high-impact journals. Track citation networks to identify knowledge gaps .

- Experimental Reproducibility : Document protocols using platforms like protocols.io . Share raw data (e.g., spectral files, chromatograms) in public repositories .

- Contradiction Analysis : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables causing discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.